molecular formula C6H2Br2N2O2 B14131172 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 4609-97-6

4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B14131172
CAS No.: 4609-97-6
M. Wt: 293.90 g/mol
InChI Key: XSFOMZKPZMAELS-UHFFFAOYSA-N
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Description

4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core substituted with bromine atoms at the 4 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole can be synthesized through the bromination of 2,1,3-benzoxadiazole using bromine in the presence of iron . This method involves the electrophilic substitution of hydrogen atoms at the 4 and 7 positions with bromine atoms. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in the presence of iron.

    Cross-Coupling: Palladium catalysts, boronic acids, and organostannanes under inert atmosphere conditions.

Major Products

    Substituted Benzoxadiazoles: Formed through nucleophilic substitution.

    Coupled Products: Formed through cross-coupling reactions with various aryl or vinyl groups.

Scientific Research Applications

4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the benzoxadiazole core influence the compound’s electron distribution, making it suitable for applications in organic electronics. The molecular targets and pathways involved include interactions with other organic molecules and polymers, facilitating charge transfer and light absorption.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromo-2,1,3-benzothiadiazole
  • 4,7-Dibromo-2,1,3-benzoselenadiazole
  • 4,7-Dibromo-2,1,3-benzothiadiazole

Uniqueness

4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to its specific electronic properties conferred by the benzoxadiazole core and bromine substitutions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable component in advanced materials and electronic devices .

Properties

IUPAC Name

4,7-dibromo-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O2/c7-3-1-2-4(8)6-5(3)9-12-10(6)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFOMZKPZMAELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NO[N+](=C2C(=C1)Br)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632061
Record name 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4609-97-6
Record name 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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